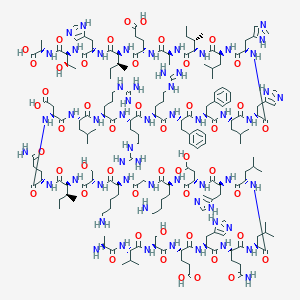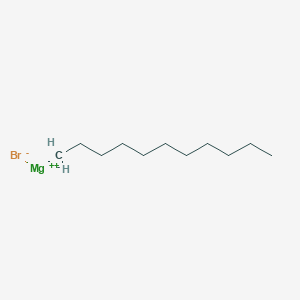![molecular formula C20H20N4O4 B054934 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione CAS No. 118230-89-0](/img/structure/B54934.png)
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione, commonly known as Dihydroxyindole-2-carboxylic acid (DHICA), is a naturally occurring melanin precursor. DHICA has been found to have various biochemical and physiological effects and has been used in scientific research applications.
Wirkmechanismus
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione acts as a substrate for tyrosinase, which is an enzyme involved in the production of melanin. Tyrosinase oxidizes 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione to form indolequinone, which is then converted to melanin through a series of enzymatic reactions. 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to protect cells from oxidative damage. 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has also been found to have anti-inflammatory effects and to inhibit the production of pro-inflammatory cytokines. Additionally, 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has been found to have an inhibitory effect on tyrosinase activity, which may be useful in the treatment of hyperpigmentation disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has several advantages for use in lab experiments. It is a naturally occurring compound and can be easily synthesized from L-DOPA using tyrosinase. 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione is also stable and can be stored for long periods of time. However, 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has some limitations for lab experiments. It is prone to oxidation and can form quinones, which can interfere with experimental results. 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione is also insoluble in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione. One area of research is the development of 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione-based therapies for the treatment of hyperpigmentation disorders. 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has been found to have an inhibitory effect on tyrosinase activity, which may be useful in the treatment of conditions such as melasma and post-inflammatory hyperpigmentation. Another area of research is the potential use of 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione as a neuroprotective agent in the treatment of Parkinson's disease. 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has been found to have antioxidant and anti-inflammatory properties, which may help to protect neurons from damage. Finally, 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione may have potential applications in the field of materials science, as it has been found to have self-assembly properties and may be useful in the development of nanomaterials.
Synthesemethoden
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione can be synthesized through the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) using tyrosinase. The reaction involves the hydroxylation of L-DOPA to form dopaquinone, which is then converted to 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione through the addition of ammonia.
Wissenschaftliche Forschungsanwendungen
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has been used in various scientific research applications, including the study of melanogenesis, the process by which melanin is produced. Melanin is a pigment that gives color to the skin, hair, and eyes and is involved in protecting the skin from UV radiation. 3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione has also been studied for its potential use in the treatment of Parkinson's disease, as it has been found to have neuroprotective properties.
Eigenschaften
CAS-Nummer |
118230-89-0 |
|---|---|
Produktname |
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione |
Molekularformel |
C20H20N4O4 |
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-4,5-dihydroxy-1H-indol-7-yl]-1H-indole-4,5-dione |
InChI |
InChI=1S/C20H20N4O4/c21-3-1-9-7-23-17-11(5-13(25)19(27)15(9)17)12-6-14(26)20(28)16-10(2-4-22)8-24-18(12)16/h5-8,23-25,27H,1-4,21-22H2 |
InChI-Schlüssel |
ZYVCIMDTILIYIQ-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(C(=CN2)CCN)C(=C1O)O)C3=CC(=O)C(=O)C4=C3NC=C4CCN |
Kanonische SMILES |
C1=C(C2=C(C(=CN2)CCN)C(=C1O)O)C3=CC(=O)C(=O)C4=C3NC=C4CCN |
Synonyme |
7,7'-bis-(5-hydroxytryptamine-4-one) 7,7'-HTO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



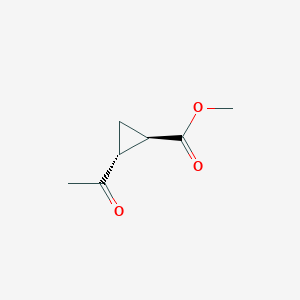
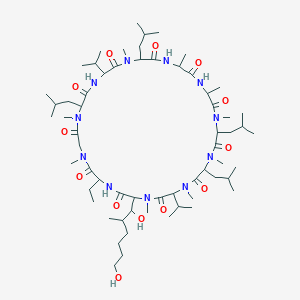
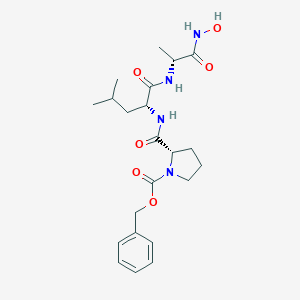
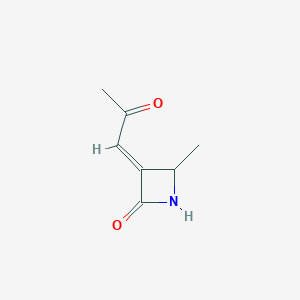
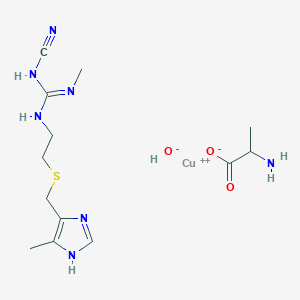
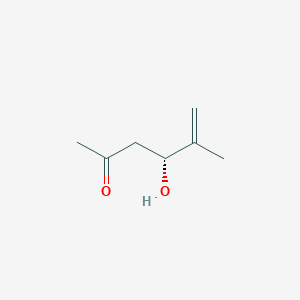
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)
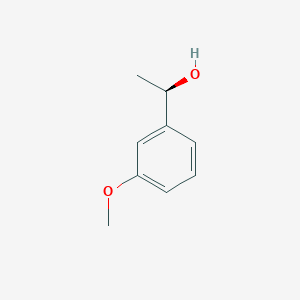
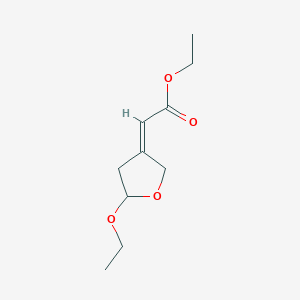

![3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B54876.png)
